molecular formula C24H26N2O4 B14779528 n5-Trityl-d-glutamine hydrate

n5-Trityl-d-glutamine hydrate

Cat. No.: B14779528
M. Wt: 406.5 g/mol
InChI Key: UKMVWWMCFNOINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n5-Trityl-d-glutamine hydrate is a specialty compound used primarily in proteomics research. It is a derivative of d-glutamine, modified with a trityl (triphenylmethyl) group. The molecular formula of this compound is C24H26N2O4, and it has a molecular weight of 406.47 . This compound is known for its stability and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n5-Trityl-d-glutamine hydrate involves the protection of the amino group of d-glutamine with a trityl group. The trityl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

n5-Trityl-d-glutamine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n5-Trityl-d-glutamine hydrate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of n5-Trityl-d-glutamine hydrate primarily involves its role as a protective group. The trityl group protects the amino group of d-glutamine from unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, yielding the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n5-Trityl-d-glutamine hydrate is unique due to its specific use in protecting the amino group of d-glutamine. Its stability and ease of removal make it a preferred choice in peptide synthesis and other organic synthesis applications .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate

InChI

InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2

InChI Key

UKMVWWMCFNOINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O

Origin of Product

United States

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